molecular formula C14H11BrN2 B368935 2-(2-bromophenyl)-5-methyl-1H-benzimidazole CAS No. 14225-84-4

2-(2-bromophenyl)-5-methyl-1H-benzimidazole

Cat. No. B368935
CAS RN: 14225-84-4
M. Wt: 287.15g/mol
InChI Key: IXGRSMBWSHHCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzimidazole core with a bromophenyl group at the 2-position and a methyl group at the 5-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as cross-coupling reactions and catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have properties such as a certain molecular weight, boiling point, and melting point .

Scientific Research Applications

Antihypertensive Activity

2-(2-bromophenyl)-5-methyl-1H-benzimidazole derivatives have been explored for their antihypertensive properties. For instance, a study synthesized derivatives that showed potent hypertensive effects, suggesting potential applications in managing hypertension. The synthesized compounds were identified using various spectroscopic techniques and tested for antihypertensive activity, highlighting their potential in medical research (Sharma, Kohli, & Sharma, 2010).

Corrosion Inhibition

This compound has been studied as a corrosion inhibitor for alloys. In one study, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole was investigated for its efficacy in preventing corrosion of Cu-Ni alloys in acidic environments. The research demonstrated its potential as a low-toxic candidate for acid corrosion inhibitors in industrial applications (Onyeachu et al., 2020).

Surface Protective Applications

The compound's interaction with metal surfaces has been the subject of research due to its importance in surface protection. Studies have assessed its corrosion inhibition behavior on mild steel, revealing its potential in industrial processes like oil well acidizing for steel protection (Obot, Madhankumar, Umoren, & Gasem, 2015).

Crystal Structure and Synthesis

The crystal structure and synthesis of benzimidazole compounds, including derivatives like this compound, have been extensively studied. These investigations are crucial for understanding the molecular and crystal structures for potential applications in drug design and development (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Antifungal Activities

Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antifungal activities. Such studies contribute to the development of new fungicides and have implications in the field of agriculture and medicine (Ahmadi & Nahri-Niknafs, 2011).

Antioxidant Activity

Research into the antioxidant properties of 2-methyl benzimidazole derivatives has highlighted their potential in the medicinal industry. These compounds have been screened for antioxidant activity, showing relevance to health and pharmaceutical applications (Saini, Dhiman, Mittal, & Kumar, 2016).

Mechanism of Action

The mechanism of action of “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” would depend on its specific use. For example, if it were used as a catalyst, it might facilitate a reaction by lowering the activation energy or stabilizing the transition state .

Safety and Hazards

The safety and hazards associated with “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For example, one should wear personal protective equipment, ensure adequate ventilation, and avoid contact with the skin, eyes, and clothing .

Future Directions

The future directions for research on “2-(2-bromophenyl)-5-methyl-1H-benzimidazole” could involve exploring its potential uses in various fields such as medicinal chemistry, polymer science, or optoelectronics materials . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

2-(2-bromophenyl)-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRSMBWSHHCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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